molecular formula C6H12O6 B583974 L-[5-13C]Sorbose CAS No. 478506-36-4

L-[5-13C]Sorbose

Cat. No.: B583974
CAS No.: 478506-36-4
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-VJMGYBMTSA-N
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Description

L-[5-13C]Sorbose is a labeled analog of L-sorbose, a naturally occurring monosaccharide carbohydrate. The compound is characterized by the presence of a carbon-13 isotope at the fifth carbon position. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-[5-13C]Sorbose can be synthesized from D-sorbitol through a biotransformation process. The most prominent method involves the use of microorganisms such as Gluconobacter species or Acetobacter species. These microorganisms oxidize D-sorbitol to L-sorbose by removing two hydrogen atoms from each molecule of D-sorbitol . The reaction is typically carried out under aerobic conditions with the microorganisms immobilized to enhance the yield and efficiency of the process.

Industrial Production Methods: The industrial production of L-sorbose, and by extension this compound, involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is optimized by overexpressing the sorbitol dehydrogenase gene (sldhAB) in the microorganism, which increases the production titer and productivity . The fermentation is conducted in a semi-continuous fed-batch mode to maintain high cell density and prolonged production periods.

Chemical Reactions Analysis

Types of Reactions: L-[5-13C]Sorbose undergoes various chemical reactions, including oxidation, reduction, and acetonation.

Common Reagents and Conditions:

    Oxidation: L-sorbose can be oxidized to L-ascorbic acid (vitamin C) using reagents such as nitric acid or oxygen in the presence of a catalyst.

    Reduction: Under conditions employed for a Meerwein-Ponndorf-Verley reduction, L-sorbose can be reduced to sorbitol.

    Acetonation: The acetonation of L-sorbose is a key step in the production of ascorbic acid.

Major Products Formed:

  • L-ascorbic acid (vitamin C)
  • Sorbitol
  • 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Scientific Research Applications

Metabolic Studies

L-[5-13C]Sorbose is extensively used as a tracer in metabolic studies to monitor carbon flow within biochemical pathways. Its isotopic labeling enables researchers to conduct detailed analyses of carbohydrate metabolism.

Key Studies:

  • In one study, this compound was utilized to trace the incorporation of carbon into cellular metabolites, revealing insights into energy production and substrate utilization in various organisms .
  • Another investigation highlighted its role in understanding the metabolism of rare sugars, providing data on how these sugars are processed in both microbial and mammalian systems .

Microbial Metabolism

Research has demonstrated that L-sorbose is metabolized by certain bacteria, such as Lactobacillus casei. The genetic mechanisms underlying this metabolism have been elucidated, revealing operons responsible for transporting and converting L-sorbose into fructose-6-phosphate.

Findings:

  • A study identified eight open reading frames involved in the transport and metabolism of L-sorbose in Lactobacillus casei, showcasing its significance in microbial ecology and biotechnology .
  • The compound's ability to induce specific metabolic pathways makes it a valuable tool for studying microbial fermentation processes.

Pharmaceutical Applications

This compound has potential applications in drug development, particularly concerning its anticancer properties. Research indicates that it may influence cellular metabolism in cancer cells, leading to altered growth patterns.

Case Studies:

  • Experimental studies have shown that L-sorbose can induce morphological changes in cancer cells, suggesting a possible mechanism for inhibiting tumor growth .
  • Clinical trials are ongoing to explore its efficacy as a complementary treatment alongside traditional therapies.

Table 1: Comparison of Metabolic Pathways Involving this compound

PathwayOrganismKey Enzymes InvolvedObservations
Carbohydrate MetabolismLactobacillus caseiSorbitol dehydrogenaseEnhanced conversion rates observed
Energy ProductionMammalian CellsKetohexokinaseIncreased efficiency in ATP production noted
Anticancer ActivityCancer Cell LinesVarious metabolic enzymesInduced apoptosis and inhibited proliferation

Mechanism of Action

The mechanism of action of L-[5-13C]Sorbose involves its conversion to L-ascorbic acid through a series of enzymatic reactions. The primary enzyme involved is sorbitol dehydrogenase, which catalyzes the oxidation of D-sorbitol to L-sorbose. This is followed by further enzymatic transformations that convert L-sorbose to L-ascorbic acid. The molecular targets include various dehydrogenases and oxidases that facilitate these conversions .

Comparison with Similar Compounds

  • D-sorbitol
  • L-ascorbic acid
  • D-fructose
  • L-tagatose

Comparison: L-[5-13C]Sorbose is unique due to its isotopic labeling, which makes it particularly useful for tracer studies and NMR spectroscopy. Unlike D-sorbitol and D-fructose, which are commonly used as sweeteners, L-sorbose is primarily used as an intermediate in the production of L-ascorbic acid. L-tagatose, another rare sugar, shares some similarities with L-sorbose in terms of its metabolic pathways but differs in its applications and sweetness profile .

Biological Activity

L-[5-13C]sorbose is a rare sugar that has garnered attention for its unique biological activities, particularly in the context of cancer treatment and microbial metabolism. This article explores the various aspects of its biological activity, including its mechanisms of action, effects on cancer cells, and its role in microbial metabolism.

Overview of this compound

L-sorbose is a six-carbon sugar that is structurally similar to glucose. The incorporation of the carbon-13 isotope at the 5-position allows for tracing studies in metabolic pathways. It is primarily known for its sweet taste and low caloric content, making it an attractive alternative to conventional sugars in food technology.

Antitumor Activity

Recent studies have highlighted the antitumor properties of L-sorbose. Research indicates that L-sorbose induces apoptosis in cancer cells through several mechanisms:

  • Cellular Uptake : L-sorbose enters cells primarily via the GLUT5 transporter, which facilitates its conversion to sphingosine-1-phosphate (S-1-P) by the enzyme ketohexokinase (KHK). S-1-P has been shown to inhibit hexokinase activity, leading to increased mitochondrial reactive oxygen species (ROS) production and subsequent apoptotic cell death .
  • Induction of Apoptosis : In vitro studies demonstrated that treatment with L-sorbose resulted in a significant increase in apoptotic markers such as cleaved caspase 3 and a higher BAX/Bcl2 ratio, indicating mitochondrial-mediated apoptosis . The use of antioxidants like N-acetyl-L-cysteine (NAC) was shown to mitigate the cell death induced by L-sorbose, further confirming the role of ROS in this process .

Impact on Cancer Treatment

In mouse xenograft models, L-sorbose has been observed to enhance the efficacy of chemotherapy agents. This combination therapy approach may provide a novel strategy for improving cancer treatment outcomes by leveraging the unique properties of rare sugars .

Microbial Metabolism

L-sorbose also plays a significant role in microbial metabolism. Certain bacteria, such as Lactobacillus casei, utilize L-sorbose as a carbon source. Research has identified specific genes involved in the transport and metabolism of L-sorbose within these bacteria:

  • Genetic Insights : The sor operons responsible for L-sorbose transport and conversion to d-fructose-6-phosphate have been characterized. These operons are induced by L-sorbose and repressed by glucose, illustrating a regulatory mechanism that allows bacteria to adapt to varying sugar availability .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Antitumor ActivityInduces apoptosis via ROS production; enhances chemotherapy efficacy
Microbial MetabolismIdentified genes for L-sorbose transport in Lactobacillus casei
BiosynthesisDevelopment of oligosaccharides from rare sugars, including L-sorbose

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for L-[5-13C]Sorbose to maintain isotopic integrity?

this compound should be stored at 2–8°C under an inert atmosphere to prevent chemical degradation and isotopic exchange with environmental moisture or gases . Handling requires PPE (e.g., nitrile gloves, lab coat) and respiratory protection (P95 respirators) to mitigate risks from inhalation or skin contact, as the compound may cause respiratory or dermal irritation . Work should be conducted in a fume hood to minimize aerosol formation .

Q. How should accidental spills or waste containing this compound be managed?

Spills must be contained immediately using absorbent materials (e.g., chemical-grade vermiculite) to prevent environmental contamination. Avoid flushing into drainage systems. Collected waste and contaminated materials should be disposed via certified hazardous waste services to comply with ecological safety regulations .

Q. What are the critical safety considerations for in vivo or cell-based studies using this compound?

Acute toxicity data (H302: harmful if swallowed) suggest strict protocols for dosing and handling in animal studies. Pre-experiment risk assessments should include emergency procedures for accidental exposure, such as eye irrigation (15+ minutes with water) and medical consultation for ingestion . Ensure proper ventilation in animal housing to avoid respiratory irritation (H335) .

Advanced Research Questions

Q. How can isotopic purity of this compound be validated before metabolic flux experiments?

Isotopic enrichment should be confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C signal at the C5 position. High-resolution mass spectrometry (HRMS) can detect isotopic impurities (e.g., natural 12C contamination). Baseline correction and calibration against certified 13C standards are critical for accuracy .

Q. What experimental design strategies minimize confounding factors in 13C-tracing studies using this compound?

  • Dosing Optimization : Use pulse-chase protocols to track label incorporation dynamically.
  • Sampling Times : Align with metabolic turnover rates (e.g., glycolysis, pentose phosphate pathways).
  • Controls : Include unlabeled sorbose controls to distinguish natural 13C abundance from experimental signals.
  • Analytical Rigor : Employ isotopomer spectral analysis (ISA) for flux quantification and correct for background noise in NMR/MS data .

Q. How can researchers address inconsistencies in 13C-NMR data caused by isotopic exchange or degradation?

  • Sample Preparation : Use acidic or enzymatic quenching (e.g., perchloric acid) to halt metabolic activity immediately post-harvest.
  • Degradation Mitigation : Avoid high temperatures during extraction; use deuterated solvents to suppress proton interference in NMR.
  • Validation : Replicate experiments with stable isotope-labeled internal standards to confirm signal fidelity .

Q. What are the implications of this compound’s stability in aqueous solutions for long-term tracer studies?

Hydrolysis or oxidation in aqueous buffers can lead to label loss or byproduct formation (e.g., 13CO2). Pre-test solubility and stability under experimental conditions (pH, temperature). Lyophilized stocks reconstituted in deuterated water reduce unintended isotopic dilution .

Q. Methodological Best Practices

Q. How to design a robust hypothesis-driven study using this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Focus on unresolved pathways (e.g., sorbose metabolism in understudied organisms).
  • Feasibility : Pilot studies to assess tracer uptake rates and analytical detection limits.
  • Ethics : Ensure compliance with biosafety protocols for isotope use .

Q. What statistical approaches are suitable for analyzing 13C-enrichment data?

Use non-linear regression models to fit isotopomer distributions or Bayesian methods for low-signal data. Software tools like INCA (Isotopomer Network Compartmental Analysis) enable metabolic network modeling .

Q. Contradictions and Troubleshooting

Q. Why might NMR and MS data from this compound experiments show discrepancies?

  • Ionization Bias : MS may favor certain metabolites over others; optimize ionization parameters (e.g., ESI vs. APCI).
  • Spectral Overlap : NMR peaks may overlap with nearby carbons; use 2D NMR (HSQC, HMBC) for resolution.
    Cross-validate findings with orthogonal techniques (e.g., enzymatic assays) .

Q. How to resolve low signal-to-noise ratios in 13C-tracing experiments?

  • Increase tracer concentration within toxicity limits.
  • Use cryoprobes or hyperpolarization techniques to enhance NMR sensitivity.
  • For MS, employ chemical derivatization (e.g., silylation) to improve ionization efficiency .

Properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VJMGYBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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